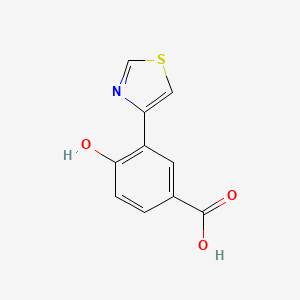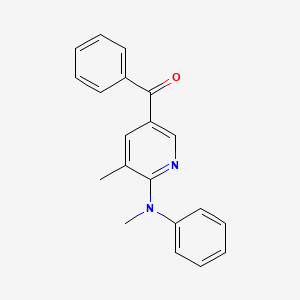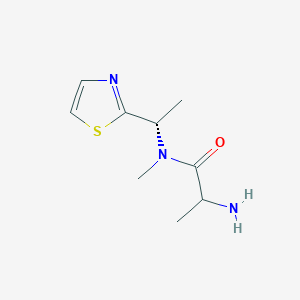
2-(Difluoromethyl)-6-(4-fluorophenyl)pyridin-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Difluoromethyl)-6-(4-fluorophenyl)pyridin-3-amine is a chemical compound that belongs to the class of aromatic amines It is characterized by the presence of a difluoromethyl group and a fluorophenyl group attached to a pyridine ring
Méthodes De Préparation
The synthesis of 2-(Difluoromethyl)-6-(4-fluorophenyl)pyridin-3-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a substitution reaction using a fluorinated benzene derivative.
Addition of the Difluoromethyl Group: The difluoromethyl group can be added through a difluoromethylation reaction, often using difluoromethylating agents under specific conditions.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction efficiency.
Analyse Des Réactions Chimiques
2-(Difluoromethyl)-6-(4-fluorophenyl)pyridin-3-amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reducing agents like hydrogen or metal hydrides.
Substitution: The compound can undergo substitution reactions where one of its functional groups is replaced by another group. Common reagents for these reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
2-(Difluoromethyl)-6-(4-fluorophenyl)pyridin-3-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of aromatic amines with biological molecules.
Industry: The compound can be used in the production of advanced materials with specific properties, such as fluorescence or conductivity.
Mécanisme D'action
The mechanism by which 2-(Difluoromethyl)-6-(4-fluorophenyl)pyridin-3-amine exerts its effects involves interactions with molecular targets such as enzymes or receptors. The difluoromethyl and fluorophenyl groups can enhance the compound’s binding affinity and specificity for these targets, influencing various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar compounds to 2-(Difluoromethyl)-6-(4-fluorophenyl)pyridin-3-amine include other aromatic amines with different substituents on the pyridine ring. For example:
2-Fluoro-5-(4-fluorophenyl)pyridin-3-amine: This compound has a similar structure but with a single fluorine atom instead of a difluoromethyl group.
4-[(4-bromophenyl)ethynyl]pyridine: This compound features a bromophenyl group and an ethynyl linkage, offering different chemical properties and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which can impart distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C12H9F3N2 |
|---|---|
Poids moléculaire |
238.21 g/mol |
Nom IUPAC |
2-(difluoromethyl)-6-(4-fluorophenyl)pyridin-3-amine |
InChI |
InChI=1S/C12H9F3N2/c13-8-3-1-7(2-4-8)10-6-5-9(16)11(17-10)12(14)15/h1-6,12H,16H2 |
Clé InChI |
FZXVWOQMLBWNSC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C2=NC(=C(C=C2)N)C(F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-(4-Bromophenyl)-3-(piperidin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11796059.png)

![3-(Chloromethyl)-6-(2-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11796074.png)




![2-(3-Bromo-4-hydroxy-5-methoxyphenyl)-1H-benzo[d]imidazole-6-carboxylic acid](/img/structure/B11796099.png)




